Cas no 35150-06-2 (N-(tert-Butoxycarbonyl)-L-phenylalaninamide)
N-(tert-Butoxycarbonyl)-L-phenylalaninamide Chemical and Physical Properties
Names and Identifiers
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- (S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
- N-tert-Butoxycarbonyl-L-phenylalanine amide
- BOC-L-phenylalanine amide
- BOC-PHENH2
- N-(tert-Butoxycarbonyl)-L-phenylalaninamide
- tert-butyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate
- BOC-CCK 33
- Boc-L-phenylalaninamide
- SCHEMBL4420859
- DTXSID10427249
- AKOS015836431
- MFCD00272775
- (S)-2-Phenyl-1-carbamoyl-ethyl-carbamic Acid tert-butyl Ester
- DHUPSFPAFRFQRO-NSHDSACASA-N
- (S)-tert-butyl 1-amino-1-oxo-3-phenylpropan-2-ylcarbamate
- BocPheNH2
- Boc-Phe-NH2
- D71973
- rac-tert-butyl N-[(1R)-1-carbamoyl-2-phenylethyl]carbamate
- tert-butyl (S)-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
- CS-0010981
- N-(tert-Butoxycarbonyl)phenylalanine amide
- AKOS005175184
- tert-butyl N-[(1S)-1-carbamoyl-2-phenylethyl]carbamate
- NS-00105
- Nalpha-(tert-butoxycarbonyl)-L-phenylalaninamide
- EN300-263517
- CarbaMic acid, N-[(1S)-2-aMino-2-oxo-1-(phenylMethyl)ethyl]-, 1,1-diMethylethyl ester
- CS-15658
- 35150-06-2
- (S)-N-(tert-Butoxycarbonyl)phenylalanine amide
- (S)-1-Amino-2-(Boc-amino)-1-oxo-3-phenylpropane
- DB-007323
- STL466239
-
- MDL: MFCD00272775
- Inchi: 1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11(12(15)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18)/t11-/m0/s1
- InChI Key: DHUPSFPAFRFQRO-NSHDSACASA-N
- SMILES: O(C(N[C@H](C(N)=O)CC1C=CC=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 264.14700
- Monoisotopic Mass: 264.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 81.4A^2
Experimental Properties
- Density: 1.181
- Boiling Point: 464 °C at 760 mmHg
- Flash Point: 234.4 °C
- Refractive Index: 1.529
- PSA: 81.42000
- LogP: 2.69890
N-(tert-Butoxycarbonyl)-L-phenylalaninamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(tert-Butoxycarbonyl)-L-phenylalaninamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N056850-500mg |
N-(tert-Butoxycarbonyl)-L-phenylalaninamide |
35150-06-2 | 500mg |
$ 375.00 | 2022-06-03 | ||
| TRC | N056850-1000mg |
N-(tert-Butoxycarbonyl)-L-phenylalaninamide |
35150-06-2 | 1g |
$ 620.00 | 2022-06-03 | ||
| TRC | N056850-2000mg |
N-(tert-Butoxycarbonyl)-L-phenylalaninamide |
35150-06-2 | 2g |
$ 990.00 | 2022-06-03 | ||
| abcr | AB409542-250 mg |
N-(tert-Butoxycarbonyl)-L-phenylalaninamide; . |
35150-06-2 | 250MG |
€153.40 | 2022-08-31 | ||
| abcr | AB409542-1 g |
N-(tert-Butoxycarbonyl)-L-phenylalaninamide; . |
35150-06-2 | 1g |
€302.40 | 2022-08-31 | ||
| eNovation Chemicals LLC | Y1228009-1g |
(S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate |
35150-06-2 | 95% | 1g |
$300 | 2024-06-03 | |
| Chemenu | CM122789-1g |
tert-butyl (S)-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate |
35150-06-2 | 95% | 1g |
$186 | 2023-01-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B915630-100mg |
tert-Butyl (S)-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate |
35150-06-2 | 98% | 100mg |
¥243.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B915630-250mg |
tert-Butyl (S)-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate |
35150-06-2 | 98% | 250mg |
¥415.80 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B915630-1g |
tert-Butyl (S)-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate |
35150-06-2 | 98% | 1g |
¥3,060.00 | 2022-09-02 |
N-(tert-Butoxycarbonyl)-L-phenylalaninamide Suppliers
N-(tert-Butoxycarbonyl)-L-phenylalaninamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on N-(tert-Butoxycarbonyl)-L-phenylalaninamide
N-(tert-Butoxycarbonyl)-L-phenylalaninamide: A Comprehensive Overview
The compound with CAS No 35150-06-2, commonly referred to as N-(tert-Butoxycarbonyl)-L-phenylalaninamide, is a significant molecule in the field of organic chemistry and biochemistry. This compound is widely recognized for its role in peptide synthesis and its applications in various scientific and industrial domains. The tert-butoxycarbonyl (Boc) group is a well-known protecting group used in peptide synthesis, and its combination with L-phenylalaninamide makes this compound a valuable tool in modern chemical research.
N-(tert-Butoxycarbonyl)-L-phenylalaninamide is a derivative of L-phenylalanine, an essential amino acid. The addition of the Boc group provides stability to the amide bond, making it ideal for use in peptide synthesis. This compound has been extensively studied for its ability to facilitate the construction of complex peptide sequences, which are crucial in drug discovery and development. Recent advancements in peptide-based drug design have further highlighted the importance of this compound in medicinal chemistry.
One of the most notable applications of N-(tert-Butoxycarbonyl)-L-phenylalaninamide is in the synthesis of bioactive peptides. These peptides have shown potential in treating various diseases, including cancer, infectious diseases, and inflammatory disorders. For instance, researchers have utilized this compound to synthesize peptides that target specific receptors involved in cancer cell proliferation. The ability to precisely control the structure of these peptides has led to the development of more effective therapeutic agents.
In addition to its role in peptide synthesis, N-(tert-Butoxycarbonyl)-L-phenylalaninamide has also found applications in materials science. Recent studies have explored its use as a building block for constructing supramolecular assemblies and self-assembled monolayers. These materials hold promise for applications in nanotechnology, sensors, and drug delivery systems. The versatility of this compound underscores its importance across multiple disciplines.
From a synthetic perspective, the preparation of N-(tert-Butoxycarbonyl)-L-phenylalaninamide involves a series of well-established organic reactions. The introduction of the Boc group typically occurs through a reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This reaction is highly efficient and selective, ensuring the formation of the desired product with high purity. The availability of this compound from various chemical suppliers has further facilitated its widespread use in research laboratories and industrial settings.
Recent research has also focused on optimizing the synthesis and purification processes of N-(tert-Butoxycarbonyl)-L-phenylalaninamide to enhance its scalability and cost-effectiveness. Advances in catalytic methods and green chemistry have contributed to more sustainable production techniques, reducing environmental impact while maintaining product quality. These developments are critical for meeting the growing demand for this compound in both academic and commercial sectors.
In conclusion, N-(tert-Butoxycarbonyl)-L-phenylalaninamide (CAS No 35150-06-2) is a versatile and indispensable molecule in contemporary chemistry. Its role as a key intermediate in peptide synthesis, combined with its applications in materials science and drug discovery, positions it as a cornerstone of modern chemical research. As ongoing studies continue to uncover new uses and optimizations for this compound, its significance in both scientific advancement and industrial innovation will undoubtedly grow.
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